2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid
Description
2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is a synthetic organic compound featuring a phenolic core substituted with two methyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and an acetic acid moiety bearing a tert-butoxycarbonyl (Boc)-protected amino group. This structure combines aromaticity, hydrogen-bonding capability (via the hydroxyl and carboxylic acid groups), and steric protection (via the Boc group), making it valuable in medicinal chemistry for peptide synthesis and intermediate applications .
The compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, which involve coupling Boc-protected amino acids with activated phenolic derivatives under standard carbodiimide-mediated conditions . Its molecular weight is approximately 309.34 g/mol (calculated from C₁₄H₁₉NO₅), with the Boc group enhancing stability during synthetic steps while allowing deprotection under acidic conditions.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO5/c1-8-6-10(7-9(2)12(8)17)11(13(18)19)16-14(20)21-15(3,4)5/h6-7,11,17H,1-5H3,(H,16,20)(H,18,19) |
InChI Key |
JBAYPKXRANKQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Precursors
A common strategy involves starting with 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid, followed by Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example:
Aromatic Ring Construction via Cross-Coupling
The 4-hydroxy-3,5-dimethylphenyl group can be assembled using Suzuki-Miyaura coupling. A brominated precursor (e.g., 1-bromo-5-fluoro-2-methoxy-3-methylbenzene) is coupled with a boronic acid derivative under palladium catalysis:
- Conditions : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₃PO₄ (2 equiv), 1,4-dioxane/H₂O (3:1), 100°C, 20 hours.
- Demethylation : The methoxy group is converted to hydroxyl using BBr₃ in CH₂Cl₂ at −78°C to room temperature.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, PPh₃, K₃PO₄ | 100°C, 20 h | 85–90 | |
| Demethylation | BBr₃, CH₂Cl₂ | −78°C → rt, 15 h | 70–75 |
Carboxylic Acid Formation via Hydrolysis
The acetic acid moiety is introduced via hydrolysis of a methyl ester intermediate. For example:
- Esterification : The amino acid methyl ester is synthesized using HCl/MeOH under reflux.
- Hydrolysis : The ester is treated with LiOH in THF/H₂O (1:1) at 0°C for 2 hours, yielding the carboxylic acid.
Alternative Pathways and Optimization
One-Pot Boc Protection and Cyclization
A patent (WO2017191650A1) describes a one-pot method combining Boc protection with cyclization in acetonitrile and HCl. While optimized for a different compound, this approach could be adapted by substituting the starting material with 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Deprotection Reagents: TFA
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Deprotected amino acids
Scientific Research Applications
Peptide Synthesis
Building Block for Peptides
The compound is utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is favored for its stability under basic conditions and ease of removal under acidic conditions. It allows for the selective protection of amino groups during the synthesis of complex peptides.
Case Study: Ubiquitin Peptides
A recent study demonstrated the utility of Boc-amino acids in synthesizing ubiquitinated histone and Tau peptides. The compound facilitated various modifications such as phosphorylation and acetylation, showcasing its versatility in peptide chemistry .
| Modification Type | Application |
|---|---|
| Phosphorylation | Enhances signaling pathways |
| Acetylation | Modulates protein interactions |
| Biotinylation | Facilitates affinity purification |
| Fluorescent Labeling | Enables visualization in biological assays |
Drug Development
Potential Therapeutic Applications
The compound has been studied for its potential role in developing inhibitors for various biological targets. For instance, it has been incorporated into compounds aimed at inhibiting protein kinase B, which is implicated in multiple cancer pathways .
Example: Protein Kinase B Inhibitors
Inhibitors derived from Boc-amino acids have shown promise in preclinical studies targeting cancer cell proliferation and survival pathways .
Material Sciences
Polymeric Applications
In material sciences, Boc-protected amino acids are used to synthesize polymers with specific functionalities. These polymers can be tailored for applications in drug delivery systems or as scaffolds for tissue engineering.
Data Table: Properties of Boc-Modified Polymers
| Property | Value |
|---|---|
| Biodegradability | Yes |
| Functionalization | High |
| Mechanical Strength | Moderate |
Mechanistic Studies
Understanding Reaction Pathways
Research involving this compound has also focused on elucidating reaction mechanisms in organic synthesis. Studies have shown how the Boc group can influence reaction kinetics and product selectivity .
Mechanistic Insights
- The stability of the Boc group under various conditions allows for controlled reactions.
- Its removal under acidic conditions can lead to rapid deprotection, facilitating subsequent reactions.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid (CAS 1989-73-7)
- Structure: Lacks the Boc-protected amino group but retains the 4-hydroxy-3,5-dimethylphenylacetic acid backbone.
- Properties : Smaller molecular weight (180.20 g/mol) and higher polarity due to the absence of the hydrophobic Boc group. This enhances aqueous solubility but reduces stability in acidic/basic conditions .
- Applications : Used as a precursor for antioxidants and anti-inflammatory agents, whereas the Boc derivative serves as a protected intermediate in peptide synthesis.
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
- Structure: Features diiodinated phenolic rings instead of methyl groups, increasing molecular weight (≈634.8 g/mol) and steric bulk.
- Properties : Iodine substituents enhance radiocontrast properties and metabolic stability but reduce solubility in polar solvents. The hydroxyl and acetic acid groups retain hydrogen-bonding capacity .
- Applications: Potential use in diagnostic imaging, contrasting with the Boc derivative’s role in drug synthesis.
Fluorinated and Halogenated Derivatives
2-(4-Fluoro-3,5-dimethylphenyl)acetic acid (CAS 451-82-1)
- Structure : Replaces the hydroxyl group with fluorine at the 4-position.
- Properties : Fluorine’s electronegativity increases acidity (pKa ≈ 2.8 vs. ≈3.5 for the hydroxyl analog) and improves membrane permeability. However, the absence of the Boc group limits its utility in multi-step syntheses .
- Applications : Common in agrochemicals and kinase inhibitors.
Thioether and Ester Derivatives
Octadecyl 4-hydroxy-3,5-dimethylbenzylmercaptoacetate (CAS 16545-53-2)
- Structure : Substitutes the acetic acid with a thioether-linked octadecyl ester.
- Properties : High lipophilicity (logP ≈ 8.2) due to the long alkyl chain, favoring lipid bilayer penetration. The thioether linkage confers resistance to enzymatic hydrolysis compared to the Boc derivative’s acid-labile group .
- Applications : Used as a stabilizer in polymers, contrasting with the Boc derivative’s pharmaceutical relevance.
Data Table: Key Comparative Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (H₂O) | Stability (pH 2–8) | Applications |
|---|---|---|---|---|---|
| Target Boc Derivative | 309.34 | Boc, hydroxyl, methyl | Low | High | Peptide synthesis |
| 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | 180.20 | Hydroxyl, methyl | Moderate | Moderate | Antioxidants |
| Diiodinated Analog (CAS N/A) | ~634.80 | Diiodo, hydroxyl | Very low | High | Diagnostic imaging |
| 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid | 182.18 | Fluoro, methyl | Moderate | High | Agrochemicals |
| Octadecyl thioether ester | 470.76 | Thioether, octadecyl | Insoluble | Very high | Polymer stabilizers |
Research Findings and Implications
- Boc Group Utility: The Boc-protected amino group in the target compound enables selective deprotection during solid-phase peptide synthesis, a critical advantage over unprotected analogs like CAS 1989-73-7 .
- Substituent Trade-offs : Halogenation (e.g., iodine) improves metabolic stability but complicates synthesis and purification compared to methyl or hydroxyl groups .
- Fluorine vs. Hydroxyl : Fluorinated derivatives exhibit enhanced bioavailability but lack the hydrogen-bonding capacity required for target-specific interactions in drug candidates .
Biological Activity
The compound 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid (often abbreviated as Boc-DL-Tle-OH) is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 251.29 g/mol
- CAS Number : Not specified in the sources.
The compound features a Boc group that serves as a protecting group for the amino functionality, which is crucial for various synthetic applications.
2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxy and dimethylphenyl groups contributes to its potential as a bioactive molecule.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The hydroxy group on the aromatic ring may contribute to radical scavenging activity, which is vital for reducing oxidative stress in biological systems .
Anti-inflammatory Properties
In studies focused on inflammation, derivatives of amino acids like Boc-DL-Tle-OH have shown potential in modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
- Anti-cancer Activity : A study explored the effects of Boc-DL-Tle-OH on cancer cell lines. The compound demonstrated cytotoxic effects against specific cancer types, indicating its potential as an anti-cancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotective Effects : Another investigation revealed that Boc-DL-Tle-OH could protect neuronal cells from oxidative damage. This effect was attributed to its ability to enhance endogenous antioxidant defenses, suggesting possible applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Synthesis and Yield Data
Q & A
Basic: What are the recommended methods for synthesizing 2-(tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with high purity?
Methodological Answer:
Synthesis typically involves sequential protection/deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine). For the phenolic hydroxyl group in the 4-hydroxy-3,5-dimethylphenyl moiety, protection with acetyl or benzyl groups may prevent side reactions . Final purification is achieved via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Melting point (150–151°C) and HPLC (≥95% purity) are critical for verifying purity .
Advanced: How can researchers design experiments to analyze the environmental fate of this compound, including abiotic/biotic degradation pathways?
Methodological Answer:
A tiered approach is recommended:
- Phase 1 (Lab): Assess hydrolysis (pH-dependent stability), photolysis (UV-Vis irradiation in simulated sunlight), and biodegradability (OECD 301F test). Use LC-MS/MS to track degradation products .
- Phase 2 (Field): Monitor persistence in soil/water systems using isotopic labeling (e.g., ¹⁴C-tracer studies). Environmental half-life (t₁/₂) calculations require GC-MS or HPLC-UV quantification under varying temperatures and microbial loads .
- Data Contradictions: Discrepancies between lab and field results often arise due to unaccounted variables (e.g., microbial diversity). Cross-validate with metagenomic profiling of degradation-associated microbiota .
Basic: What spectroscopic techniques are optimal for characterizing the structure and confirming regioselectivity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and phenolic hydroxyl (δ ~5.5 ppm, broad singlet). Aromatic protons in the 3,5-dimethylphenyl group appear as two singlets (δ ~6.8–7.2 ppm) .
- IR Spectroscopy: Detect carbonyl stretching (Boc: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: –C₄H₈O₂) .
Advanced: How can researchers investigate the antioxidant activity of the phenolic moiety in this compound?
Methodological Answer:
- DPPH/ABTS Assays: Quantify free radical scavenging capacity. Prepare 0.1 mM solutions in methanol, measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
- ORAC (Oxygen Radical Absorbance Capacity): Use fluorescein as a probe, monitor fluorescence decay under peroxyl radical generation (e.g., AAPH) .
- Data Interpretation: Compare IC₅₀ values to standards (e.g., ascorbic acid). Structural analogs (e.g., homosyringic acid derivatives) show enhanced activity due to electron-donating methyl groups .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in polar aprotic (DMSO, DMF), protic (ethanol, methanol), and aqueous buffers (pH 2–12). Use nephelometry for quantification .
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) and correlate with experimental data. Discrepancies often stem from polymorphic forms or impurities .
- Cross-Validation: Compare results with structurally similar compounds (e.g., 3,5-dimethoxy-4-hydroxyphenylacetic acid) to identify trends in substituent effects .
Basic: How to optimize reaction conditions for coupling this compound to biomolecules (e.g., peptides) without degrading the Boc group?
Methodological Answer:
- Activation Strategy: Use carbodiimide (EDC/HOBt) for carboxylic acid activation. Avoid strong acids (e.g., TFA) to prevent Boc cleavage; instead, employ mild acidic conditions (e.g., 1% formic acid) .
- Monitoring: Track coupling efficiency via MALDI-TOF MS or ninhydrin test for free amines. Side reactions (e.g., O-acylation of phenolic hydroxyl) are minimized using bulky coupling agents (e.g., DIC) .
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with active sites (e.g., COX-2 for anti-inflammatory studies). Prioritize hydrogen bonding between the phenolic hydroxyl and catalytic residues .
- MD Simulations (GROMACS): Simulate binding stability (20 ns trajectories) under physiological conditions (310 K, 1 atm). Analyze RMSD and binding free energy (MM-PBSA) .
- Contradictions: Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility. Validate with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
